molecular formula C20H11Cl2NO B13134299 (E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one CAS No. 6966-99-0

(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one

Katalognummer: B13134299
CAS-Nummer: 6966-99-0
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: IPLSQFVDZZUXNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one is a chemical compound characterized by its unique structure, which includes a fluorenone core substituted with chloro and chlorobenzylideneamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation of 3-chloro-9H-fluoren-9-one with 2-chlorobenzylideneamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ol derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one is unique due to its specific structural features, such as the fluorenone core and the presence of both chloro and chlorobenzylideneamino groups. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

6966-99-0

Molekularformel

C20H11Cl2NO

Molekulargewicht

352.2 g/mol

IUPAC-Name

3-chloro-2-[(2-chlorophenyl)methylideneamino]fluoren-9-one

InChI

InChI=1S/C20H11Cl2NO/c21-17-8-4-1-5-12(17)11-23-19-10-16-15(9-18(19)22)13-6-2-3-7-14(13)20(16)24/h1-11H

InChI-Schlüssel

IPLSQFVDZZUXNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.